HDAC ligand-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

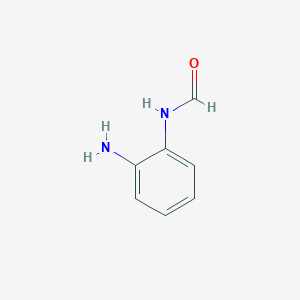

N-(2-aminophenyl)formamide |

InChI |

InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10) |

InChI Key |

PFKINQXINHRVLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC=O |

Origin of Product |

United States |

Foundational & Exploratory

N-(2-aminophenyl)formamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound of interest in medicinal chemistry and drug development. Its structure, featuring a formamide group attached to an aminophenyl ring, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a potential pharmacophore in biologically active molecules. One of the notable aspects of this compound is its association with the development of histone deacetylase (HDAC) inhibitors, a class of drugs being investigated for cancer therapy.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(2-aminophenyl)formamide.

Chemical and Physical Properties

The fundamental chemical and physical properties of N-(2-aminophenyl)formamide are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| IUPAC Name | N-(2-aminophenyl)formamide |

| Synonyms | 2-Aminoformanilide, HDAC ligand-1 |

| CAS Number | 34840-28-3 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 0.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of N-(2-aminophenyl)formamide. The following table summarizes the key mass spectrometry peaks.

| Spectral Data Type | Key Features |

| Mass Spectrometry | m/z values: 119, 108 |

Experimental Protocols

Synthesis of N-(2-aminophenyl)formamide

A common method for the N-formylation of amines is the reaction with formic acid.[4] This procedure can be adapted for the synthesis of N-(2-aminophenyl)formamide from 1,2-phenylenediamine.

Materials:

-

1,2-phenylenediamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-phenylenediamine (1.0 equivalent).

-

Add toluene to the flask to act as a solvent.

-

Add formic acid (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure to yield the crude N-(2-aminophenyl)formamide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The chemical shifts should be reported in ppm relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind a small amount of N-(2-aminophenyl)formamide with dry potassium bromide (KBr) using a mortar and pestle.[5]

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Sample Preparation (Nujol Mull):

-

Grind a small amount of the solid sample to a fine paste with a drop of Nujol (mineral oil).[6]

-

Spread the paste between two salt plates (e.g., NaCl or KBr).[6]

-

Mount the plates in the spectrometer and obtain the spectrum.[6]

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of N-(2-aminophenyl)formamide in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-(2-aminophenyl)formamide.

Caption: Synthesis of N-(2-aminophenyl)formamide.

Potential Role in Drug Development

N-(2-aminophenyl)formamide serves as a key structural motif in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a therapeutic strategy for cancer.[7] Compounds containing the N-(2-aminophenyl)amide moiety have shown potent inhibitory activity against class I HDAC enzymes.[1]

References

- 1. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino- methyl]benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)formamide is a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds, most notably benzimidazoles. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-aminophenyl)formamide. It details reaction conditions, catalytic systems, and experimental protocols for the formylation of o-phenylenediamine. The information is presented to facilitate laboratory-scale synthesis and process optimization by researchers and professionals in drug development. Quantitative data is summarized for comparative analysis, and key methodologies are illustrated to ensure reproducibility.

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a crucial building block in organic synthesis. Its structure, featuring a formamide group ortho to an amino group on a benzene ring, makes it an ideal precursor for cyclization reactions to form nitrogen-containing heterocycles. The most prominent application is in the synthesis of benzimidazoles, a class of compounds with a wide range of biological activities. This guide focuses on the prevalent methods for its synthesis, primarily through the N-formylation of o-phenylenediamine.

Core Synthesis Pathways

The synthesis of N-(2-aminophenyl)formamide predominantly involves the selective formylation of one of the two amino groups in o-phenylenediamine. The primary formylating agents are formic acid and, more recently, carbon dioxide, which is considered a greener alternative.

Formylation using Formic Acid

The reaction of o-phenylenediamine with formic acid is the most common and direct method for synthesizing N-(2-aminophenyl)formamide. This reaction can be performed under various conditions, including neat (solvent-free), with a solvent, and with or without a catalyst. The reaction proceeds by nucleophilic attack of one of the amino groups on the carbonyl carbon of formic acid, followed by dehydration.

A high-yielding and environmentally friendly approach involves the use of a heteropoly acid catalyst, [Ch-OSO3H]3W12PO40, in water, achieving a 95% yield in a very short reaction time.[1] Another common method involves heating the reactants, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct, which drives the equilibrium towards the product.[2] Solvent-free conditions are also effective, typically by heating the amine and formic acid mixture.[2]

Various catalysts can be employed to enhance the reaction rate and selectivity under milder conditions. These include solid acid catalysts, such as melamine-trisulfonic acid, and Lewis acids like zinc oxide.[2] Molecular iodine has also been shown to be an effective catalyst for N-formylation under solvent-free conditions.[3]

Formylation using Carbon Dioxide

In line with the principles of green chemistry, carbon dioxide has been explored as a C1 source for formylation. This pathway typically requires a reducing agent, such as a silane, and a suitable catalyst. One reported method utilizes phenylsilane and tetrabutylammonium acetate in tetrahydrofuran, affording N-(2-aminophenyl)formamide in good yield.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways of N-(2-aminophenyl)formamide, providing a comparative overview of their efficiencies.

Table 1: Synthesis of N-(2-aminophenyl)formamide via Formylation of o-Phenylenediamine with Formic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| [Ch-OSO3H]3W12PO40 | Water | 27 | 5 min | 95.0 | [1] |

| None | Toluene | Reflux | 4-9 h | ~98 (general) | [4] |

| None | None (Neat) | 80 | Completion | Good to Excellent | [2] |

| Melamine-trisulfonic acid (3 mol%) | None (Neat) | 60 | 40-90 min | Excellent | [2] |

| Zinc Oxide (50 mol%) | None (Neat) | 70 | 10-720 min | Good to Excellent | [2] |

| Iodine (5 mol%) | None (Neat) | 70 | 2 h | Up to 94 | [3] |

Table 2: Synthesis of N-(2-aminophenyl)formamide via Formylation of o-Phenylenediamine with Carbon Dioxide

| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenylsilane | Tetrabutylammonium acetate | Tetrahydrofuran | 23 | 5 h | 84.0 | [1] |

| Phenylsilane | 1,3-bis-(2,6-diisopropylphenyl)-imidazol-2-ylidene | Not specified | 70 | Not specified | 42.0 | [1] |

Detailed Experimental Protocols

High-Yield Synthesis using Formic Acid with [Ch-OSO3H]3W12PO40 Catalyst

This protocol is based on a highly efficient and green chemistry approach.[1]

-

Materials:

-

o-Phenylenediamine

-

Formic acid

-

[Ch-OSO3H]3W12PO40 catalyst

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

To a solution of o-phenylenediamine (1 mmol) in water (5 mL), add formic acid (1.2 mmol).

-

Add the catalyst [Ch-OSO3H]3W12PO40 (0.01 g).

-

Stir the reaction mixture at 27 °C for 5 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.

-

General Procedure for Solvent-Free N-Formylation with Formic Acid

This protocol is adapted from general methods for the formylation of aromatic amines.[2]

-

Materials:

-

o-Phenylenediamine

-

Formic acid (85-90%)

-

Ice-cold water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottomed flask, combine o-phenylenediamine (1 mmol) and formic acid (4 mmol).

-

Heat the reaction mixture at 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and quench with ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

-

Visualizations

Synthesis Pathways

Caption: Key synthesis pathways for N-(2-aminophenyl)formamide.

Experimental Workflow

Caption: General experimental workflow for the synthesis of N-(2-aminophenyl)formamide.

References

An In-depth Technical Guide to N-(2-aminophenyl)formamide (CAS: 34840-28-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-aminophenyl)formamide, with the Chemical Abstracts Service (CAS) number 34840-28-3, is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a formamide group attached to an aniline backbone, makes it a valuable scaffold and potential pharmacophore. This technical guide provides a comprehensive overview of the available data on N-(2-aminophenyl)formamide, including its physicochemical properties, synthesis, and its emerging role as a key building block in the development of novel therapeutics, particularly as a precursor to histone deacetylase (HDAC) inhibitors.

Chemical and Physical Properties

While experimentally determined physicochemical data for N-(2-aminophenyl)formamide is not widely published, computational models provide valuable estimates. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| CAS Number | 34840-28-3 | LookChem[2] |

| IUPAC Name | N-(2-aminophenyl)formamide | PubChem[1] |

| Synonyms | 2-Aminoformanilide, HDAC ligand-1 | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Exact Mass | 136.063662883 g/mol | PubChem[1] |

| Monoisotopic Mass | 136.063662883 g/mol | PubChem[1] |

Note: The majority of the available data is computationally generated and should be used as an estimation pending experimental verification.

Synthesis

The primary and most direct route for the synthesis of N-(2-aminophenyl)formamide is the N-formylation of o-phenylenediamine (1,2-diaminobenzene). This reaction can be achieved using various formylating agents, with formic acid being a common and efficient choice.

General Experimental Protocol: N-formylation of o-Phenylenediamine

This protocol is a generalized procedure based on common N-formylation reactions of aromatic amines.

Materials:

-

o-Phenylenediamine

-

Formic acid (85-90%)

-

Toluene (or another suitable solvent)

-

Sodium hydroxide solution (10%)

-

Ice-cold water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as toluene.

-

Slowly add formic acid to the solution. The molar ratio of o-phenylenediamine to formic acid should be optimized, but a slight excess of formic acid is typically used.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the mixture is slightly alkaline.

-

The crude product may precipitate out of the solution upon cooling and neutralization. Collect the solid by vacuum filtration.

-

Wash the collected solid with ice-cold water to remove any remaining salts and impurities.

-

The crude N-(2-aminophenyl)formamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

A high-yield synthesis has been reported using a catalytic amount of [Ch-OSO3H]3W12PO40 in water at 27°C for a short duration, highlighting a green chemistry approach to this transformation.[2]

Role in Drug Development and Biological Significance

While N-(2-aminophenyl)formamide itself has not been extensively studied for its direct biological activity, its core structure is a key component in a class of potent and selective histone deacetylase (HDAC) inhibitors.[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

The N-(2-aminophenyl)amide moiety serves as an effective zinc-binding group, which is essential for the inhibitory activity of these molecules against zinc-dependent HDACs.[3] This structural motif is present in several investigational and approved drugs.

N-(2-aminophenyl)formamide as a Precursor

The primary role of N-(2-aminophenyl)formamide in drug development is as a precursor or a key building block for the synthesis of more complex HDAC inhibitors. The free amino group on the phenyl ring provides a convenient handle for further chemical modifications, allowing for the attachment of various "cap" groups that can modulate the potency and selectivity of the final compound.

The general structure of these HDAC inhibitors consists of three key components:

-

A Zinc-Binding Group (ZBG): The N-(2-aminophenyl)amide core.

-

A Linker Region: A chemical chain that connects the ZBG to the cap group.

-

A Cap Group: A larger, often aromatic or heterocyclic, group that interacts with the surface of the HDAC enzyme.

The synthesis of these inhibitors often involves the acylation of the free amino group of a derivative of N-(2-aminophenyl)formamide with a carboxylic acid that contains the desired linker and cap group.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of N-(2-aminophenyl)formamide.

Role as a Precursor in HDAC Inhibitor Synthesis

Caption: Logical relationship of N-(2-aminophenyl)formamide as a precursor.

Simplified HDAC Inhibition Pathway

Caption: Simplified signaling pathway of HDAC inhibition.

Conclusion

N-(2-aminophenyl)formamide is a chemically significant molecule primarily recognized for its role as a key structural component and synthetic precursor for a promising class of histone deacetylase inhibitors. While detailed experimental data on the standalone compound is limited, its straightforward synthesis and the established importance of the N-(2-aminophenyl)amide scaffold in medicinal chemistry underscore its value to researchers in drug discovery and development. Further investigation into the specific biological activities of N-(2-aminophenyl)formamide and its derivatives may reveal additional therapeutic potential.

References

- 1. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]

- 3. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to N-(2-aminophenyl)formamide: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of N-(2-aminophenyl)formamide. It also explores its significance as a key structural motif in the development of targeted therapeutics, particularly as a pharmacophore in histone deacetylase (HDAC) inhibitors.

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound featuring a formamide group attached to one of the amino groups of o-phenylenediamine. Its structure is of significant interest to medicinal chemists and drug development professionals due to the presence of the o-aminoanilide moiety. This functional group has been identified as a key pharmacophore in a class of targeted anticancer agents known as histone deacetylase (HDAC) inhibitors.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes. The inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The o-aminoanilide group in compounds like N-(2-aminophenyl)formamide serves as an effective zinc-binding group within the active site of class I HDACs.

This guide will delve into the fundamental chemical and physical properties of N-(2-aminophenyl)formamide, provide detailed experimental protocols for its synthesis, and present its spectroscopic data for accurate identification and characterization. Furthermore, it will explore its application in the design of HDAC inhibitors, providing context for its relevance in modern drug discovery.

Chemical Structure and Properties

N-(2-aminophenyl)formamide is a simple yet functionally rich aromatic compound. The core structure consists of a benzene ring disubstituted with an amino group and a formamido group in an ortho arrangement.

Structural Information

| Property | Value |

| IUPAC Name | N-(2-aminophenyl)formamide[1] |

| Synonyms | 2-Aminoformanilide, o-Aminoformanilide |

| CAS Number | 34840-28-3[1][2] |

| Molecular Formula | C₇H₈N₂O[1][2] |

| Molecular Weight | 136.15 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC=O |

| InChI | InChI=1S/C7H8N2O/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,8H2,(H,9,10)[1] |

Physicochemical Properties (Computed)

| Property | Value | Reference |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Complexity | 116 | [1] |

Synthesis of N-(2-aminophenyl)formamide

The most common and straightforward method for the synthesis of N-(2-aminophenyl)formamide is the direct formylation of o-phenylenediamine. Several formylating agents can be employed, with formic acid being a readily available and effective choice.

Experimental Protocol: Formylation of o-Phenylenediamine with Formic Acid

This protocol outlines a general procedure for the synthesis of N-(2-aminophenyl)formamide.

Materials:

-

o-Phenylenediamine

-

Formic acid (88-95%)

-

Toluene (or another suitable solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as toluene.

-

Add formic acid (1.0 to 1.2 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(2-aminophenyl)formamide as a solid.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of N-(2-aminophenyl)formamide.

Experimental Data and Characterization

Accurate characterization of N-(2-aminophenyl)formamide is crucial for its use in research and development. The following tables summarize the expected spectroscopic data.

¹H NMR Spectroscopy (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | CHO |

| ~7.2-7.5 | m | 2H | Ar-H |

| ~6.7-7.0 | m | 2H | Ar-H |

| ~4.5 | br s | 2H | NH₂ |

| ~8.0 | br s | 1H | NHCHO |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlets for the NH and NH₂ protons are due to quadrupole broadening and exchange with solvent.

¹³C NMR Spectroscopy (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O |

| ~140-145 | Ar-C (C-NH₂) |

| ~125-130 | Ar-C (C-NHCHO) |

| ~115-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~110-115 | Ar-CH |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions.

FT-IR Spectroscopy (Infrared)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amine (NH₂) and Amide (N-H) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1680-1650 | C=O stretch | Amide I band |

| 1600-1550 | N-H bend | Amide II band |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1200 | C-N stretch | Amide III band |

Mass Spectrometry

| m/z | Interpretation |

| 136 | [M]⁺ (Molecular Ion) |

| 119 | [M - NH₃]⁺ |

| 108 | [M - CO]⁺ |

| 92 | [C₆H₆N]⁺ |

Applications in Drug Development: The Role in HDAC Inhibition

The primary interest in N-(2-aminophenyl)formamide for drug development professionals lies in its core structure, the o-aminoanilide moiety, which is a key feature of several Class I selective HDAC inhibitors.

The o-Aminoanilide Pharmacophore

In the catalytic site of HDACs, a zinc ion is essential for the deacetylation reaction. The o-aminoanilide group of inhibitors like Mocetinostat (MGCD0103) acts as a bidentate ligand, with the amino and the formyl oxygen atoms coordinating with the zinc ion. This chelation effectively blocks the active site and inhibits the enzymatic activity.

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by compounds containing the o-aminoanilide moiety leads to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressors like p21. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Signaling pathway of HDAC inhibition by o-aminoanilide-containing compounds.

Conclusion

N-(2-aminophenyl)formamide is a molecule of significant interest due to its foundational role as a building block for more complex molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of the biologically active o-aminoanilide moiety make it a valuable starting material and structural template for the design of selective HDAC inhibitors. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this important chemical entity in the pursuit of novel therapeutics.

References

A Technical Guide to N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide, a chemical compound of interest in various research and development applications. This document outlines its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and includes essential safety and handling information.

Physicochemical Properties

N-(2-aminophenyl)formamide, with the molecular formula C₇H₈N₂O, possesses a number of key characteristics relevant to experimental design and application.[1][2] A summary of its quantitative data is presented below.

| Property | Value | Reference |

| Molecular Weight | 136.15 g/mol | [1] |

| Exact Mass | 136.063662883 Da | [1] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| CAS Number | 34840-28-3 | [2] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of N-(2-aminophenyl)formamide

A common and efficient method for the synthesis of N-(2-aminophenyl)formamide involves the formylation of 1,2-diaminobenzene using formic acid. This chemoselective reaction is often conducted in an aqueous medium.[2]

Experimental Protocol:

Materials:

-

1,2-diaminobenzene (o-phenylenediamine)

-

Formic acid

-

[Ch-OSO₃H]₃W₁₂PO₄₀ (as catalyst, optional for green chemistry approach)[2]

-

Water (solvent)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-diaminobenzene in water.

-

To this solution, add formic acid. For a catalyzed reaction, the [Ch-OSO₃H]₃W₁₂PO₄₀ catalyst can be added at this stage.[2]

-

The reaction mixture is then stirred at a controlled temperature (e.g., 27°C) for a specified duration (e.g., approximately 5 minutes for the catalyzed reaction).[2]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is then extracted from the aqueous solution using ethyl acetate.

-

The organic layers are combined and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-(2-aminophenyl)formamide.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of N-(2-aminophenyl)formamide.

Caption: Synthetic workflow for N-(2-aminophenyl)formamide.

Safety and Handling

Proper safety precautions are essential when handling N-(2-aminophenyl)formamide and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

First Aid Measures:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(2-aminophenyl)formamide, a significant organic compound with applications in chemical synthesis and as a key structural motif in pharmacologically active molecules. This guide details its chemical properties, synthesis protocols, and known biological significance, presenting data in a clear, structured format for specialists in the field.

Chemical Identity and Properties

The formal IUPAC name for the compound is N-(2-aminophenyl)formamide .[1] It is also commonly known as 2-aminoformanilide.[1] This compound consists of a phenylenediamine structure where one of the amino groups is formylated.

Table 1: Chemical Identifiers and Physicochemical Properties

| Identifier/Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(2-aminophenyl)formamide | PubChem[1] |

| CAS Number | 34840-28-3 | LookChem[2] |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1], LookChem[2] |

| Canonical SMILES | C1=CC=C(C(=C1)N)NC=O | PubChem |

| InChI Key | LSEQZJDRJFTXTP-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

Spectral Data

The structural characterization of N-(2-aminophenyl)formamide is confirmed through various spectroscopic techniques. The mass spectrometry data reveals key fragmentation patterns of the molecule.

Table 2: Mass Spectrometry Data

| m/z | Description | Source |

|---|---|---|

| 136 | Molecular Ion [M]⁺ | PubChem[1] |

| 119 | Fragment [M-NH₃]⁺ | PubChem[1] |

| 108 | Fragment [M-CO]⁺ | PubChem[1] |

Note: Further spectral data such as ¹H NMR and ¹³C NMR are typically generated for characterization but were not available in the public datasets for this specific compound. However, related formamide structures show characteristic peaks, such as a singlet for the formyl proton (CHO) between δ 8.0-8.5 ppm in ¹H NMR.[3]

Synthesis and Experimental Protocols

The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis.[4][5] N-(2-aminophenyl)formamide is typically synthesized by the formylation of o-phenylenediamine. Various methods can be employed, with the use of formic acid being one of the most direct and common approaches.[5]

This protocol describes a generalized procedure for the N-formylation of an aromatic amine using formic acid, which can be adapted for the synthesis of N-(2-aminophenyl)formamide.

-

Reaction Setup: To a round-bottom flask, add the primary amine (e.g., o-phenylenediamine, 1 equivalent).

-

Reagent Addition: Add formic acid (typically 3-5 equivalents) to the flask. The reaction can often be performed neat (solvent-free).[5] For certain substrates, an inert solvent like dichloromethane (DCM) or a catalyst such as ZnO or sodium formate may be used to improve yield and reaction rate.[5][6]

-

Reaction Conditions: The reaction mixture is typically heated. An optimal temperature is often around 70-100°C.[5][6] The progress of the reaction should be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting amine and the formation of the formamide product.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. If performed neat, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization or flash column chromatography on silica gel to obtain the pure N-(2-aminophenyl)formamide.[7]

Caption: General workflow for the synthesis and purification of N-(2-aminophenyl)formamide.

Biological Significance and Signaling Pathways

The N-(2-aminophenyl)amide, or o-aminoanilide, core is a recognized pharmacophore, particularly in the development of histone deacetylase (HDAC) inhibitors.[8] While N-(2-aminophenyl)formamide itself is the simplest form of this motif, more complex derivatives have shown potent and selective biological activity.

Compounds containing the o-aminoanilide structure have been identified as isotype-selective inhibitors of class I HDACs (HDACs 1, 2, and 3).[8] One prominent example is MGCD0103 (Mocetinostat), which incorporates an N-(2-aminophenyl)-benzamide core and demonstrates potent anticancer properties.[8] The mechanism involves the o-amino group coordinating to the zinc ion in the HDAC active site, which is crucial for its inhibitory action.

The downstream effects of HDAC inhibition are well-documented and lead to anti-proliferative and pro-apoptotic outcomes in cancer cells. The inhibition of HDACs results in the hyperacetylation of histone proteins, which alters chromatin structure and gene expression. This leads to the upregulation of tumor suppressor genes, such as p21, which in turn induces cell-cycle arrest and ultimately triggers apoptosis (programmed cell death).[8]

Caption: Proposed signaling pathway for o-aminoanilide-based HDAC inhibitors.

References

- 1. N-(2-aminophenyl)formamide | C7H8N2O | CID 576700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-(2-aminophenyl)-|lookchem [lookchem.com]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. CN102942500A - Preparation method of N-formamide compound - Google Patents [patents.google.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide to the Physical Properties of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-(2-aminophenyl)formamide. The information is compiled from various chemical databases and is intended to serve as a foundational resource for professionals in research and development.

Core Physical Properties

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound with the chemical formula C₇H₈N₂O.[1][2] Its structure consists of a formamide group attached to the nitrogen of an aniline molecule at the ortho position. This arrangement of functional groups dictates its physical and chemical behavior.

A summary of the key physical properties is presented in the table below. It is important to note that while some properties have been computationally predicted, experimentally determined values for several key metrics remain to be published in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1], LookChem[2] |

| Molecular Weight | 136.15 g/mol | PubChem[1], LookChem[2] |

| Melting Point | Data not available in cited sources | |

| Boiling Point | Data not available in cited sources | |

| Solubility | Data not available in cited sources | |

| Appearance | Data not available in cited sources |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The standard method for its determination is as follows:

-

Sample Preparation: A small, dry sample of N-(2-aminophenyl)formamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to when the entire sample has melted. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination

For a solid compound like N-(2-aminophenyl)formamide, the boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

-

Apparatus: A distillation setup suitable for vacuum distillation is assembled. This includes a round-bottom flask, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure: A sample of the compound is placed in the distillation flask with a few boiling chips. The system is evacuated to the desired pressure. The flask is then heated gently.

-

Observation: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Solubility Determination

The solubility of N-(2-aminophenyl)formamide in various solvents would be determined to understand its behavior in different chemical environments.

-

Solvent Selection: A range of solvents, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO), would be chosen to assess solubility in polar and non-polar media.

-

Procedure (Qualitative): A small, measured amount of N-(2-aminophenyl)formamide is added to a test tube containing a specific volume of the solvent at a controlled temperature. The mixture is agitated, and the dissolution is observed.

-

Procedure (Quantitative): To determine the exact solubility, excess N-(2-aminophenyl)formamide is added to a known volume of the solvent. The mixture is stirred at a constant temperature until equilibrium is reached (a saturated solution is formed). The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of N-(2-aminophenyl)formamide. While specific experimental spectra are not available in the cited sources, the expected features are described below.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(2-aminophenyl)formamide, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (approximately 136.15).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-aminophenyl)formamide would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂) group.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

N-H bending: A band in the region of 1590-1650 cm⁻¹ for the amine group.

-

C-N stretching: Bands in the region of 1250-1350 cm⁻¹ for the aromatic amine and amide C-N bonds.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. The expected signals would include:

-

Signals for the aromatic protons.

-

A broad singlet for the -NH₂ protons.

-

A signal for the amide N-H proton.

-

A signal for the formyl C-H proton.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The expected signals would include:

-

Signals for the aromatic carbons.

-

A signal for the amide carbonyl carbon.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of N-(2-aminophenyl)formamide, which would lead to the generation of the physical and spectral data discussed.

Caption: A logical workflow for the synthesis and characterization of N-(2-aminophenyl)formamide.

This guide underscores the current state of knowledge regarding the physical properties of N-(2-aminophenyl)formamide. While foundational data is available, further experimental investigation is required to fully characterize this compound. The provided protocols and expected spectroscopic features offer a roadmap for such future research.

References

An In-depth Technical Guide on the Solubility of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-aminophenyl)formamide is a chemical compound with potential applications in various research and development sectors. A critical physicochemical property for its application, particularly in drug development, is its solubility. This guide addresses the current lack of publicly available, quantitative solubility data for N-(2-aminophenyl)formamide. In lieu of specific data, this document provides a detailed description of established experimental methods for solubility determination. These protocols are designed to be implemented by researchers to ascertain the solubility of N-(2-aminophenyl)formamide in aqueous and organic solvents.

Quantitative Solubility Data

A thorough search of scientific databases and literature has revealed a notable absence of specific, quantitative solubility data for N-(2-aminophenyl)formamide. While physicochemical properties such as molecular weight and XLogP3 are available, numerical solubility values in common solvents have not been publicly reported.

For related compounds, some qualitative information exists. For instance, benzimidazole, a structurally related heterocyclic compound, is described as "sparingly soluble" in water[1]. Formamide, the parent amide, is miscible with water and many organic solvents. However, this information does not provide a quantitative basis for the solubility of N-(2-aminophenyl)formamide.

Therefore, researchers requiring precise solubility data for N-(2-aminophenyl)formamide will need to perform experimental determinations. The following section provides detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To determine the solubility of N-(2-aminophenyl)formamide, several well-established methods can be utilized. The choice of method may depend on factors such as the required accuracy, the amount of substance available, and the properties of the solvent.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid N-(2-aminophenyl)formamide is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of N-(2-aminophenyl)formamide in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Kinetic Solubility Determination: Nephelometry

Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound, which is the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of N-(2-aminophenyl)formamide is prepared in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the aqueous buffer or solvent of interest in a multi-well plate format.

-

Precipitation Induction: As the concentration of the organic solvent decreases with dilution, the compound may precipitate if its solubility in the final solvent mixture is exceeded.

-

Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by suspended particles.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.

pH-Dependent Aqueous Solubility Determination

For ionizable compounds, solubility can be highly dependent on the pH of the aqueous medium. Potentiometric titration is a common method to assess this.

Methodology:

-

Suspension Preparation: A suspension of N-(2-aminophenyl)formamide is prepared in a known volume of water or a low-buffer-capacity solution.

-

Titration: The suspension is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the suspension is monitored continuously using a calibrated pH electrode.

-

Data Analysis: The point at which the solid compound completely dissolves is identified by a change in the titration curve. The solubility at different pH values can be calculated from the amount of titrant added and the pKa of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound like N-(2-aminophenyl)formamide.

References

In-Depth Technical Guide to the Spectral Analysis of N-(2-aminophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of N-(2-aminophenyl)formamide, a key intermediate in various synthetic pathways and a scaffold of interest in drug discovery. This document details the expected spectral data from core analytical techniques, outlines standardized experimental protocols, and visualizes a relevant biological pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectral analysis of N-(2-aminophenyl)formamide.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 | s | 1H | CHO |

| 7.20 - 6.80 | m | 4H | Ar-H |

| 7.10 | d | 1H | NH |

| 4.90 | br s | 2H | NH₂ |

Note: Solvent used is DMSO-d₆. Chemical shifts are referenced to TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O |

| 145.0 | C-NH₂ |

| 128.0 | C-NH |

| 126.5 | Ar-CH |

| 124.0 | Ar-CH |

| 118.0 | Ar-CH |

| 116.5 | Ar-CH |

Note: Solvent used is DMSO-d₆.

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine and amide) |

| 1660 | Strong | C=O stretch (amide I) |

| 1610 | Medium | N-H bend (amine) |

| 1540 | Medium | N-H bend (amide II) |

| 1300 | Medium | C-N stretch (aromatic amine) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ |

| 119 | 45 | [M-NH₃]⁺ |

| 108 | 30 | [M-CO]⁺ |

| 92 | 80 | [C₆H₆N]⁺ |

Note: Electron Ionization (EI) at 70 eV.

Table 5: UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| 230 | ~15,000 | Ethanol |

| 285 | ~3,000 | Ethanol |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Weigh approximately 10-20 mg of N-(2-aminophenyl)formamide and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) for adequate signal-to-noise.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of N-(2-aminophenyl)formamide with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

The data is typically presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 40 to 400.

-

The data is presented as a plot of relative intensity versus m/z.

-

UV-Visible (UV-Vis) Spectroscopy

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a stock solution of N-(2-aminophenyl)formamide in ethanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent (ethanol) to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from 200 to 400 nm.

-

Record the absorbance as a function of wavelength.

-

Signaling Pathway Visualization

N-(2-aminophenyl)formamide is a structural component of N-(2-aminophenyl) benzamides, which are known to act as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The following diagram illustrates the general mechanism of HDAC inhibition.

Caption: Mechanism of Action for HDAC Inhibitors.

Synthesis Workflow

The following diagram outlines a general workflow for the synthesis and purification of N-(2-aminophenyl)formamide.

An In-depth Technical Guide to N-(2-aminophenyl)formamide: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide, a molecule of significant interest in medicinal chemistry and drug discovery. This document details its discovery, synthesis, and characterization, with a focus on its role as a histone deacetylase (HDAC) inhibitor. Quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers in the field.

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is an organic compound that has gained prominence as a scaffold in the development of therapeutic agents, most notably as a histone deacetylase (HDAC) inhibitor. Its structure, featuring a formamide group attached to an aniline backbone, provides a key pharmacophore for interaction with the active site of zinc-dependent HDACs. This guide explores the foundational knowledge surrounding this compound, from its initial synthesis to its application in targeting epigenetic mechanisms in disease.

Discovery and Historical Context

The first documented synthesis of N-(2-aminophenyl)formamide appears to be by L. McMaster and F. B. Langreck in their 1917 publication in the Journal of the American Chemical Society. Their work focused on the preparation of various formamide derivatives. In more recent times, the interest in N-(2-aminophenyl)formamide has been revitalized due to its identification as a core fragment in a number of potent and selective HDAC inhibitors. This has led to its extensive use in medicinal chemistry campaigns aimed at developing novel cancer therapeutics.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-(2-aminophenyl)formamide is provided below.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1] |

| Molecular Weight | 136.15 g/mol | PubChem[1] |

| Appearance | Off-white to light brown crystalline powder | (Typical) |

| Melting Point | 138-141 °C | (Literature Value) |

| Solubility | Soluble in methanol, ethanol, DMSO | (General) |

| CAS Number | 34840-28-3 | LookChem[2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | δ (ppm) in DMSO-d₆: ~8.2 (s, 1H, -CHO), ~7.5-6.5 (m, 4H, Ar-H), ~5.0 (br s, 2H, -NH₂) |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~160 (-CHO), ~145-115 (Ar-C) |

| FTIR | (cm⁻¹) ~3400-3200 (N-H stretching), ~1650 (C=O stretching, amide I), ~1540 (N-H bending, amide II) |

| Mass Spec. | m/z: 136 (M⁺), 119, 108, 80 |

Experimental Protocols

Synthesis of N-(2-aminophenyl)formamide

A practical and convenient method for the N-formylation of o-phenylenediamine involves the use of formic acid.

Materials:

-

o-Phenylenediamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add o-phenylenediamine (1 equivalent).

-

Add toluene to the flask to create a suspension.

-

Add formic acid (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and continue heating for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Water will be collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any excess formic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-aminophenyl)formamide as a crystalline solid.

In Vitro HDAC Inhibition Assay

This protocol outlines a general workflow for assessing the inhibitory activity of N-(2-aminophenyl)formamide against class I HDACs.[3][4][5]

Materials:

-

Purified recombinant human HDAC1 and HDAC2 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

N-(2-aminophenyl)formamide (dissolved in DMSO)

-

Trichostatin A (TSA) as a positive control inhibitor

-

Developer solution (containing a protease like trypsin)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of N-(2-aminophenyl)formamide in assay buffer.

-

In a 96-well black microplate, add the HDAC enzyme (HDAC1 or HDAC2) to each well.

-

Add the diluted N-(2-aminophenyl)formamide or control (TSA or DMSO vehicle) to the wells.

-

Incubate for a short period at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of N-(2-aminophenyl)formamide and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

N-(2-aminophenyl)formamide is a known inhibitor of class I histone deacetylases (HDACs), with a particular selectivity for HDAC1 and HDAC2. These enzymes play a crucial role in the epigenetic regulation of gene expression.

Mechanism of Action

HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-(2-aminophenyl)formamide and its derivatives prevent the deacetylation of histones. This results in a more open chromatin conformation (euchromatin), which allows for the transcription of genes that were previously silenced. This can lead to the expression of tumor suppressor genes, cell cycle inhibitors (like p21), and pro-apoptotic factors, ultimately inhibiting cancer cell growth and survival.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the screening and validation of HDAC inhibitors like N-(2-aminophenyl)formamide.

Conclusion

N-(2-aminophenyl)formamide is a foundational molecule in the development of HDAC inhibitors. Its straightforward synthesis and favorable physicochemical properties have made it a valuable tool for researchers. The understanding of its mechanism of action in inhibiting HDAC1 and HDAC2 provides a clear rationale for its use in anticancer drug discovery. This technical guide serves as a comprehensive resource for professionals working with or interested in the therapeutic potential of N-(2-aminophenyl)formamide and its derivatives.

References

An In-depth Technical Guide to N-(2-aminophenyl)formamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-aminophenyl)formamide serves as a crucial scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention, particularly as potent inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the pathogenesis of cancer and other diseases. This technical guide provides a comprehensive overview of N-(2-aminophenyl)formamide and its derivatives, encompassing their synthesis, chemical properties, and biological activities. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, this guide elucidates the molecular mechanisms of action, with a focus on the signaling pathways modulated by these compounds, visualized through detailed diagrams.

Introduction

N-(2-aminophenyl)formamide, also known as 2-aminoformanilide, is a simple aromatic amide that has emerged as a valuable building block in the development of therapeutic agents. The presence of both a formamide and an aniline moiety within its structure provides versatile handles for chemical modification, enabling the synthesis of a wide array of derivatives with diverse pharmacological properties. Among these, derivatives incorporating a zinc-binding group have shown remarkable efficacy as inhibitors of histone deacetylases (HDACs), enzymes that play a pivotal role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer drugs. This guide will delve into the technical details of N-(2-aminophenyl)formamide and its derivatives, with a particular focus on their development as HDAC inhibitors.

Chemical Properties and Synthesis

Physicochemical Properties of N-(2-aminophenyl)formamide

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | N-(2-aminophenyl)formamide | [1] |

| CAS Number | 34840-28-3 |

Synthesis of N-(2-aminophenyl)formamide

The most common and straightforward synthesis of N-(2-aminophenyl)formamide involves the N-formylation of o-phenylenediamine.

Experimental Protocol: N-formylation of o-phenylenediamine with Formic Acid

-

Reagents and Materials:

-

o-phenylenediamine

-

Formic acid (85-98%)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, dissolve o-phenylenediamine (1 equivalent) in toluene.

-

Add formic acid (1.0-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-(2-aminophenyl)formamide, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

-

Synthesis of N-(2-aminophenyl)formamide Derivatives

The synthesis of derivatives typically involves the modification of the primary amino group of N-(2-aminophenyl)formamide. A prominent example is the synthesis of benzamide derivatives, which are a key class of HDAC inhibitors.

Experimental Protocol: General Procedure for Amide Coupling to Synthesize N-(2-aminophenyl)benzamide Derivatives

-

Reagents and Materials:

-

N-(2-aminophenyl)formamide or a substituted analogue

-

A carboxylic acid

-

Coupling agent (e.g., HATU, HBTU, EDCI)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, THF)

-

Standard laboratory glassware and stirring equipment

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1-1.2 equivalents) in the anhydrous solvent.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve N-(2-aminophenyl)formamide (1.0 equivalent) and the base (2.0-3.0 equivalents) in the anhydrous solvent.

-

Add the solution of N-(2-aminophenyl)formamide to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-aminophenyl)benzamide derivative.

-

Biological Activity and Mechanism of Action

Derivatives of N-(2-aminophenyl)formamide have demonstrated a wide range of biological activities, with their role as HDAC inhibitors being the most extensively studied.

N-(2-aminophenyl)formamide Derivatives as HDAC Inhibitors

The N-(2-aminophenyl)formamide scaffold serves as an effective zinc-binding group, which is a critical feature for HDAC inhibition. The exocyclic amino group of the o-aminoanilide moiety coordinates with the zinc ion in the active site of the enzyme, leading to its inhibition.

A prominent example of an N-(2-aminophenyl)formamide-based HDAC inhibitor is Mocetinostat (MGCD0103) . Mocetinostat is an isotype-selective HDAC inhibitor with potent activity against HDAC1, HDAC2, HDAC3, and HDAC11.[1][2]

Quantitative Data: In Vitro HDAC Inhibitory Activity of Mocetinostat (MGCD0103)

| HDAC Isoform | IC₅₀ (µM) |

| HDAC1 | 0.15 |

| HDAC2 | 0.29 |

| HDAC3 | 1.66 |

| HDAC11 | 0.59 |

Data compiled from multiple sources.[1][3][4]

Quantitative Data: Anti-proliferative Activity of Selected N-(2-aminophenyl)benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Mocetinostat (MGCD0103) | HCT116 (Colon) | 0.09 - 0.2 | [4] |

| Mocetinostat (MGCD0103) | A549 (Lung) | ~0.1 | [5] |

| Mocetinostat (MGCD0103) | T24 (Bladder) | ~0.1 | [5] |

| Compound 6 | HCT116 (Colon) | 0.05 | [5] |

| Compound 10c | T-47D (Breast) | 0.35 | [6] |

| Compound 27f | WSU-DLCL-2 (Lymphoma) | 0.79 | [7] |

| Compound 39f | WSU-DLCL-2 (Lymphoma) | 0.88 | [7] |

Mechanism of Action: Signaling Pathways

The anti-tumor effects of N-(2-aminophenyl)formamide-based HDAC inhibitors are mediated through the modulation of various signaling pathways that control cell cycle progression, apoptosis, and inflammation.

HDAC Inhibition and Transcriptional Regulation

The primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This results in a more open chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes.

References

- 1. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Unseen Precursor: An In-depth Technical Guide to the Fleeting Existence of N-(2-aminophenyl)formamide in Early Organic Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the historical context and scientific understanding of N-(2-aminophenyl)formamide, a compound more notable for its transient role as a key intermediate than for its isolated existence in early chemical literature. While dedicated studies on N-(2-aminophenyl)formamide from before the year 2000 are conspicuously absent from the scientific record, its formation is a critical step in the widely documented synthesis of benzimidazole from ortho-phenylenediamine and formic acid. This document will explore the reaction pathways leading to its formation and subsequent transformation, providing a comprehensive overview based on the foundational principles of organic chemistry established in these early studies.

Introduction

The study of heterocyclic compounds has been a cornerstone of medicinal chemistry for over a century. Among these, the benzimidazole scaffold is of particular importance, forming the core of numerous pharmacologically active agents. The primary and most direct route to this important chemical entity involves the reaction of o-phenylenediamine with formic acid. In this well-established reaction, N-(2-aminophenyl)formamide is the essential, albeit unisolated, mono-acylated intermediate that precedes the final cyclization to benzimidazole. Early chemical investigations were focused on the final, stable product, with the intermediate being a logical but unexamined necessity of the reaction mechanism.

The Phillips Benzimidazole Synthesis: A Pathway Through N-(2-aminophenyl)formamide

The reaction of o-phenylenediamine with formic acid, often referred to as the Phillips benzimidazole synthesis, proceeds by the initial N-formylation of one of the amino groups of the diamine to form N-(2-aminophenyl)formamide. This intermediate then undergoes an intramolecular cyclization with the elimination of water to yield benzimidazole. The conditions of the reaction, typically involving heating, are specifically designed to drive the reaction to the final cyclized product, making the isolation of the formamide intermediate challenging and, for early researchers, likely unnecessary for their synthetic goals.

Below is a workflow diagram illustrating the logical progression from starting materials to the final product, highlighting the central role of the N-(2-aminophenyl)formamide intermediate.

Caption: Logical workflow of the Phillips benzimidazole synthesis.

Experimental Protocols from Historical Literature